6-Methyl-3-phenylpyridine-2-carbonitrile
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Overview
Description
6-Methyl-3-phenylpyridine-2-carbonitrile is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by a methyl group at the 6th position, a phenyl group at the 3rd position, and a carbonitrile group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This method uses a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional purification steps.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale continuous flow processes. These methods are preferred due to their efficiency, safety, and reduced waste generation. The use of heterogeneous catalysis and specific reaction conditions ensures high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Scientific Research Applications
6-Methyl-3-phenylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules. These interactions can influence biological processes such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylpyridine: Similar structure but lacks the carbonitrile group.
3-Phenylpyridine-2-carbonitrile: Similar structure but lacks the methyl group.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Contains additional amino and phenyl groups.
Uniqueness
6-Methyl-3-phenylpyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
68164-78-3 |
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Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-methyl-3-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-7-8-12(13(9-14)15-10)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
FHGUTTYNYVEDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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